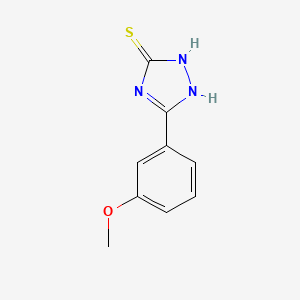

5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

描述

属性

IUPAC Name |

5-(3-methoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-13-7-4-2-3-6(5-7)8-10-9(14)12-11-8/h2-5H,1H3,(H2,10,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTMZCCBDAJGRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=S)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479798 | |

| Record name | 5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

419540-45-7 | |

| Record name | 1,2-Dihydro-5-(3-methoxyphenyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=419540-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Route

The synthesis generally involves the following key steps:

- Acylation of thiosemicarbazide or its derivatives with 3-methoxybenzoyl chloride to form acylthiosemicarbazides.

- Cyclization of acylthiosemicarbazides to yield 3-(3-methoxyphenyl)-4,5-dihydro-1,2,4-triazole-5-thiones.

- Isolation of the triazole-3-thiol compound after cyclization.

This method was reported by a 2004 study where compounds with 2-, 3-, and 4-methoxyphenyl substitutions were synthesized by acylation of thiosemicarbazide with methoxybenzoyl chlorides followed by cyclization to the triazole-3-thiol derivatives.

Detailed Stepwise Synthesis (Based on Analogous 4-Methoxyphenyl Derivative)

A closely related synthesis of 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, which shares the same core structure and preparation principles, provides a detailed protocol applicable to the 3-methoxyphenyl analog:

- Esterification : 3-methoxybenzoic acid is refluxed with sulfuric acid in methanol to produce the methyl ester.

- Hydrazide Formation : The ester is treated with hydrazine hydrate to obtain the acid hydrazide.

- Dithiocarbazate Formation : The acid hydrazide is reacted with potassium hydroxide and carbon disulfide at room temperature to yield the potassium dithiocarbazate salt.

- Cyclization : The dithiocarbazate salt is refluxed with hydrazine hydrate to cyclize and form the this compound.

- Purification : The product is acidified, filtered, washed, and purified by potassium hydroxide treatment.

This method was adapted from the synthesis of the 4-methoxyphenyl derivative and can be directly applied to the 3-methoxyphenyl analog by substituting the positional isomer of methoxybenzoic acid.

Alternative Synthesis via Acylation and Cyclization

Another approach involves:

- Acylation of thiosemicarbazide with 3-methoxybenzoyl chloride to form the corresponding acylthiosemicarbazide.

- Cyclization of this intermediate under reflux conditions to yield the triazole-3-thiol.

This method was used to prepare a series of methoxyphenyl-substituted triazole-3-thiols, including the 3-methoxyphenyl variant, as reported in the 2004 study.

Data Table: Physical and Spectral Data for this compound and Related Derivatives

| Compound Code | Substituent (Ar) | Molecular Weight (g/mol) | Melting Point (°C) | IR Key Peaks (cm⁻¹) | NMR Key Shifts (δ ppm) |

|---|---|---|---|---|---|

| 3a | 3-Methoxyphenyl | ~ (similar to 4-methoxyphenyl ~181) | ~ (reported for 4-methoxy ~200) | 1088 (S-H), 1560 (C=C), 1608 (C=N), 3008 (Ar-H) | 10.11 (1H-CH), 11.49 (1H-SH), 3.79 (-OCH3), 7.40-7.82 (Ar-H) |

| 4a | 3-Methoxyphenyl (phenyl substituted) | Similar | Similar | Similar | Similar |

Note: Exact melting points and molecular weights for 3-methoxyphenyl derivatives are close to those of 4-methoxyphenyl derivatives reported in literature.

Research Findings on Preparation

- The acylation of thiosemicarbazide with methoxybenzoyl chlorides is a reliable and reproducible method for preparing 3-methoxyphenyl-substituted triazole-3-thiols.

- Cyclization under reflux conditions leads to high yields of the desired triazole-3-thiol ring system.

- The thiol group is confirmed by characteristic IR absorption near 1080-1100 cm⁻¹ and NMR signals around 11.4-11.5 ppm.

- The methoxy group shows a singlet near 3.7-3.8 ppm in the NMR spectrum.

- These compounds can be further functionalized by alkylation or Schiff base formation using aldehydes for enhanced biological activity.

化学反应分析

Types of Reactions

5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiolates.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiolates.

Substitution: Various substituted triazole derivatives.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

One of the most promising applications of 5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is in the development of anticancer agents. Studies have shown that derivatives of triazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) demonstrated selective cytotoxic effects, particularly against melanoma cells . The mechanism of action is believed to involve the disruption of cellular processes critical for cancer cell survival.

Antimicrobial Properties

Triazole derivatives have been recognized for their antimicrobial properties. Research indicates that compounds with similar structures to this compound exhibit activity against a range of pathogens. For example, 1,2,4-triazole-3-thiol derivatives have shown effectiveness against bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Several studies have synthesized derivatives that exhibit significant anti-inflammatory activity through inhibition of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .

Agricultural Applications

Fungicides

Due to their antifungal properties, triazole compounds are extensively utilized in agriculture as fungicides. The thiol group in this compound enhances its ability to interact with fungal enzymes, potentially leading to effective crop protection strategies against fungal pathogens. Research into its application as a fungicide could lead to safer and more effective agricultural practices.

Material Science Applications

Corrosion Inhibitors

Triazole compounds are also being explored as corrosion inhibitors in metal protection applications. Their ability to form stable complexes with metal surfaces can prevent corrosion processes effectively. The incorporation of this compound into protective coatings could enhance the longevity and durability of metal structures .

Data Summary Table

作用机制

The mechanism of action of 5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The triazole ring can interact with biological receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .

相似化合物的比较

Structural Comparison

The table below highlights structural variations and their impacts:

Key Observations :

生物活性

5-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound's unique structure, characterized by a triazole ring and a thiol group, has been linked to various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown activity against various bacterial strains by inhibiting key metabolic enzymes such as dihydrofolate reductase. This mechanism is crucial for bacterial growth and survival .

Anti-inflammatory Properties

Studies have demonstrated that compounds within the triazole family possess anti-inflammatory activity. For instance, derivatives similar to this compound have been tested for their ability to reduce inflammation markers in vitro .

Anticancer Effects

The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro assays indicate that it exhibits cytotoxic effects on human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. Notably, the selectivity towards cancer cells suggests a potential for developing targeted therapies .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazole derivatives including this compound against clinical isolates of bacteria. The results showed that this compound effectively inhibited the growth of resistant strains of Staphylococcus aureus and Escherichia coli.

Case Study 2: Cytotoxicity Against Cancer Cells

In a cytotoxicity study involving MTT assays on multiple cancer cell lines (including pancreatic carcinoma), the compound exhibited an IC50 value greater than 100 µM for most tested lines but demonstrated significant activity against melanoma cells . The findings suggest that while it may not be the most potent anticancer agent overall, it holds promise for specific cancer types.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol | Structure | Exhibits strong anti-inflammatory properties |

| 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | Structure | Known for broad-spectrum antimicrobial activity |

| 5-(indole-3-yl)-4H-1,2,4-triazole-3-thiol | Structure | Potential anticancer properties |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, and how is structural confirmation achieved?

- Methodological Answer : The compound is typically synthesized via cyclization of thiosemicarbazide precursors under basic conditions. For example, alkylation of 1,2,4-triazole-3-thiol intermediates with phenacyl bromides yields S-substituted derivatives. Structural confirmation involves 1H NMR spectroscopy (to verify substituent positions), IR spectroscopy (to confirm thiol and triazole functional groups), and elemental analysis (to validate purity). Advanced structural ambiguities can be resolved using X-ray crystallography , as demonstrated for related triazole-thiol derivatives .

Q. Which analytical techniques are critical for assessing purity and structural integrity?

- Methodological Answer : Key techniques include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。